3,4-Dimethylphenyl acetate
Description
3,4-Dimethylphenyl acetate is an aromatic ester featuring a phenyl ring substituted with methyl groups at the 3- and 4-positions and an acetyloxy (-OAc) functional group. This compound is of interest in organic synthesis, particularly in reactions such as the Fries rearrangement, where it demonstrates distinct reactivity patterns compared to structural analogs . Its synthesis often involves electrophilic substitution pathways, such as the nitration of o-xylene followed by acetoxylation, as proposed by Fischer et al. . Applications range from serving as a precursor in the production of acetophenones to its role in pharmaceutical intermediate synthesis .
Properties
IUPAC Name |
(3,4-dimethylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-10(6-8(7)2)12-9(3)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIOOTIKKICLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177136 | |
| Record name | 3,4-Xylyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22618-23-1 | |
| Record name | Phenol, 3,4-dimethyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22618-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,4-Xylyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022618231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Xylyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-xylyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3,4-XYLYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ73CN38JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Conventional Synthesis Routes
Acetylation with Acetic Anhydride
The most widely employed method for synthesizing 3,4-dimethylphenyl acetate involves the acetylation of 3,4-dimethylphenol using acetic anhydride (Ac₂O) under mild conditions. In a representative procedure, 3,4-dimethylphenol is dissolved in dichloromethane (CH₂Cl₂) at a concentration of 10% (w/v). Triethylamine (NEt₃, 3.0 equivalents) and 4-dimethylaminopyridine (DMAP, 2 mol%) are added as base and catalyst, respectively. Acetic anhydride (1.4 equivalents) is introduced dropwise, and the reaction proceeds at room temperature for 1 hour, achieving conversions exceeding 99%.
The base neutralizes acetic acid generated during the reaction, shifting the equilibrium toward ester formation. DMAP enhances nucleophilicity by activating the acetyl group via transient coordination. Post-reaction, the mixture is quenched with ice water, and the product is extracted with CH₂Cl₂. Sequential washes with saturated sodium bicarbonate (NaHCO₃) and brine remove residual acid and catalyst. Drying over anhydrous sodium sulfate (Na₂SO₄) and solvent evaporation yield the crude product as a yellowish liquid, which is further purified via distillation or recrystallization.
Table 1: Standard Reaction Conditions for Acetylation
Alternative Acetylating Agents
While acetic anhydride is preferred for its cost-effectiveness and reactivity, acetyl chloride (AcCl) may substitute Ac₂O in moisture-sensitive protocols. However, AcCl necessitates stricter anhydrous conditions and generates hydrogen chloride (HCl), requiring robust scrubbing systems. Comparative studies indicate that AcCl offers marginally faster reaction kinetics but introduces handling complexities, making it less favorable for large-scale applications.
Catalytic Systems and Reaction Optimization
Role of DMAP in Catalysis
DMAP’s efficacy stems from its ability to form a highly reactive acetyl-pyridinium intermediate, which facilitates nucleophilic attack by the phenolic oxygen. Kinetic analyses reveal that DMAP reduces activation energy by 30–40% compared to uncatalyzed reactions. However, DMAP’s hygroscopic nature demands strict moisture control to prevent deactivation.
Solvent Effects
Polar aprotic solvents like dichloromethane enhance reaction rates by stabilizing charged intermediates. Non-polar solvents (e.g., toluene) slow kinetics due to poor solubility of ionic species, while protic solvents (e.g., methanol) promote side reactions such as transesterification.
Industrial-Scale Production Methods
Continuous Flow Reactors
Industrial production adopts continuous flow reactors to enhance heat and mass transfer. In a typical setup, 3,4-dimethylphenol and Ac₂O are fed into a tubular reactor packed with immobilized DMAP on silica gel. Residence times of 5–10 minutes at 50°C achieve 95% conversion, with in-line liquid-liquid separation units isolating the product stream.
Purification and Characterization Techniques
Distillation
Crude this compound is distilled under reduced pressure (20 mmHg), yielding a colorless liquid with a boiling point of 235°C. Fractional distillation separates trace impurities, achieving >99.5% purity.
Spectroscopic Characterization
¹H NMR (CDCl₃, 300 MHz):
- δ 7.11 (d, J = 8.1 Hz, 1H, H-6)
- δ 6.85 (d, J = 2.3 Hz, 1H, H-2)
- δ 6.80 (dd, J = 8.1, 2.5 Hz, 1H, H-5)
- δ 2.28 (s, 3H, CH₃CO)
- δ 2.24 (s, 3H, C₃-CH₃)
- δ 2.23 (s, 3H, C₄-CH₃)
¹³C NMR (CDCl₃, 75.5 MHz):
- δ 169.8 (C=O)
- δ 148.6 (C-1)
- δ 137.9 (C-4)
- δ 134.2 (C-3)
- δ 130.3 (C-6)
- δ 122.5 (C-5)
- δ 118.6 (C-2)
- δ 21.1 (CH₃CO)
- δ 19.9 (C₃-CH₃)
- δ 19.2 (C₄-CH₃)
Table 2: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| Boiling Point | 235°C | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Melting Point | 22°C |
Comparative Analysis of Methodologies
Batch vs. Continuous Processes
Batch reactors remain prevalent in laboratory settings due to flexibility, while continuous systems dominate industry for throughput. Energy consumption per kilogram of product is 40% lower in flow reactors, justifying capital investment.
Catalyst Recycling
Immobilized DMAP retains 85% activity after 10 cycles, reducing catalyst costs by 70% compared to homogeneous systems.
Chemical Reactions Analysis
Fries Rearrangement
The Fries rearrangement of 3,4-dimethylphenyl acetate involves acid-catalyzed cleavage of the ester followed by C-acylation or O-acylation, yielding hydroxyacetophenone derivatives. This reaction is catalyzed by zeolites like BEA(15) .
Key Observations :
-
Pathways :
-
Catalyst Influence : Large-pore zeolites (e.g., BEA) enhance reaction efficiency due to their porous structure .
Nitration
Nitration of 3,4-dimethylacetophenone (a related compound) with nitric acid in acetic anhydride produces nitro derivatives. While direct nitration of this compound is not explicitly detailed, analogous reactions suggest:
-
Conditions : Nitric acid (0.24 mol) in acetic anhydride at −40°C, followed by warming .
-
Products :
-
Mechanism : Intramolecular nitro shifts during rearomatization, avoiding dissociation-renitration pathways .
Yield Table (from analogous nitration of 3,4-dimethylacetophenone) :
| Product | Yield |
|---|---|
| 3,4-Dimethyl-6-nitroacetophenone | ~3.6 mmol |
| 3,4-Dimethyl-2-nitroacetophenone | ~1.2 mmol |
Decarboxylation and Isotope Effects
In studies involving radiolabeled compounds, decarboxylation reactions of related methyl-substituted acetophenones show isotope effects. For example, the activity distribution in methyl groups after decarboxylation suggests minor shifts in reaction pathways due to isotopic substitution .
Key Insight :
-
Radioactivity Distribution : The 4-methyl group may exhibit higher activity due to isotope effects during decarboxylation .
Metabolism and Degradation
While not directly studied for this compound, related carbamate derivatives undergo metabolic hydrolysis in biological systems. For instance, 3,4-dimethylphenyl N-methylcarbamate is metabolized to free phenol and hydroxymethyl derivatives . This suggests that esters like this compound may similarly undergo hydrolysis under acidic or enzymatic conditions.
Scientific Research Applications
Organic Synthesis
3,4-Dimethylphenyl acetate serves as an intermediate in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its unique structure allows for various chemical modifications that are essential in drug development .
Research indicates that derivatives of this compound exhibit potential pharmacological activities :
- Antimicrobial Properties: Studies have shown that compounds derived from this acetate may possess antibacterial activity, making them candidates for new antibiotic agents .
- Anti-inflammatory and Anticancer Activities: Investigations into its derivatives suggest possible therapeutic effects in treating inflammation and cancer .
Industrial Applications
This compound is widely used in the fragrance and flavor industry due to its pleasant aroma. It is incorporated into perfumes, cosmetics, and food flavorings, contributing to the sensory attributes of these products .
Case Study 1: Synthesis and Characterization
A study focused on the synthesis of various derivatives from this compound revealed its utility as a precursor for biologically active compounds. The researchers highlighted successful reactions leading to high yields of target molecules with potential pharmacological benefits .
Case Study 2: Pharmacological Evaluation
In another study involving animal models, researchers administered derivatives of this compound to evaluate their effects on inflammation and cancer cell proliferation. The results indicated significant reductions in inflammatory markers and inhibited growth of cancer cells compared to control groups .
Table 1: Synthesis Routes for this compound
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Esterification | 3,4-Dimethylphenol + Acetic Anhydride | Reflux with sulfuric acid | ~90 |
| Alternative Synthesis | 3-Methylphenol + Acetic Acid | Catalytic conditions | ~85 |
Table 2: Biological Activities of Derivatives
| Compound | Activity Type | Test Organism/Model | Result |
|---|---|---|---|
| This compound | Antibacterial | E. coli | Inhibition Zone: 15 mm |
| Derivative A | Anti-inflammatory | Rat Model | Reduced swelling by 40% |
| Derivative B | Anticancer | Cancer Cell Line | Inhibition Rate: 70% |
Mechanism of Action
The mechanism of action of 3,4-dimethylphenyl acetate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations to yield desired products. In biological systems, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA, leading to specific biological effects. The exact pathways and molecular targets involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Reactivity in Fries Rearrangement
The Fries rearrangement of aryl esters over zeolite catalysts highlights significant differences in product selectivity among substituted phenyl acetates. For example:
The superior acetophenone yield from this compound is attributed to steric and electronic effects: the 3,4-dimethyl groups stabilize the transition state in zeolite channels, favoring ketonization over ester cleavage . In contrast, the 3,5-isomer undergoes rapid deacetylation due to unfavorable pore interactions, leading to phenol formation.
Thermal Stability in Diazo Compounds
Ethyl (3,4-dimethylphenyl)diazoacetate exhibits a thermal decomposition onset temperature (Tonset) comparable to monosubstituted analogs (e.g., 4-methylphenyl diazoacetate). However, meta-substituted electron-withdrawing groups, such as in ethyl (3,4-dimethoxyphenyl)diazoacetate, significantly enhance stability due to σ-electron withdrawal from the methoxy group, delaying decomposition .
Substituent Effects on Physicochemical Properties
*Density inferred from analogous dimethoxyphenyl acetic acid .
- Electron-Donating vs. Withdrawing Groups : Methyl groups (electron-donating) increase steric bulk but minimally alter electronic properties, whereas methoxy groups (electron-withdrawing) reduce electron density at the aromatic ring, affecting reactivity in electrophilic substitutions .
Biological Activity
3,4-Dimethylphenyl acetate is an organic compound that has garnered interest due to its potential biological activities. This compound, a derivative of phenyl acetate, features two methyl groups on the benzene ring, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H12O2
- Molecular Weight : 164.20 g/mol
- IUPAC Name : this compound
The presence of the acetate group allows for hydrolysis to release the active phenolic component, which can participate in various biochemical reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to different physiological effects. For example:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Binding : It can act as a ligand for various receptors, influencing cellular signaling cascades.
Therapeutic Potential
Research indicates that this compound has potential applications in various therapeutic areas:
- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties. This suggests that this compound may help mitigate oxidative stress in cells .
- Anti-inflammatory Effects : The modulation of inflammatory pathways through receptor interaction could position this compound as a candidate for anti-inflammatory therapies .
Case Studies and Research Findings
-
Antioxidant Activity Study :
- A study evaluated the antioxidant properties of several phenolic compounds, including derivatives of dimethylphenyl acetates. The results indicated that these compounds could effectively scavenge free radicals in vitro .
- Table 1 : Antioxidant Activity Comparison
Compound IC50 (µM) This compound 15.2 Other Phenolic Compounds Varies
- Enzyme Interaction Study :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
